4-tert-Butylcalix[8]arene

Antioxidants Lubricants Thermal stability

4-tert-Butylcalix[8]arene is an octameric macrocyclic scaffold that forms 1:2 host-guest complexes with binding affinities up to 10⁹ M⁻¹—performance unattainable with smaller calixarenes. Its fold-hinge conformation and flexible cavity enable selective Sr²⁺ extraction from nuclear waste, fluorescence quenching sensors via indicator displacement assays, and effective adsorption of hydrophobic pollutants in hydrogel composites. Choose this 95% purity starting material for reliable, reproducible supramolecular research and industrial applications. Not interchangeable with calix[4]arene or calix[6]arene analogs.

Molecular Formula C88H112O8
Molecular Weight 1297.8 g/mol
CAS No. 68971-82-4
Cat. No. B1213687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylcalix[8]arene
CAS68971-82-4
Synonymsp-tert-butylcalix(8)arene
Molecular FormulaC88H112O8
Molecular Weight1297.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3
InChIKeyOLZFZIXORGGLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylcalix[8]arene (CAS 68971-82-4): Baseline Identity and Fundamental Characteristics for Procurement Evaluation


4-tert-Butylcalix[8]arene is an octameric macrocyclic member of the calix[n]arene family, synthesized via base-catalyzed condensation of p-tert-butylphenol and formaldehyde [1]. With eight phenolic units linked by methylene bridges, it possesses a melting point of 411–412 °C and is supplied as a 95% purity starting material for further derivatization, including halogenation, acylation, and diazo coupling . Its large, flexible cavity enables distinct host-guest interactions that set it apart from smaller-ring analogs, making it a strategically relevant scaffold for supramolecular research and applied materials development.

Why 4-tert-Butylcalix[8]arene Cannot Be Casually Replaced with Calix[4]arene or Calix[6]arene


Calix[n]arenes are not functionally interchangeable. Even among the same tert-butyl-substituted series, the cavity size, conformational dynamics, and host-guest stoichiometry change dramatically with the number of phenolic units (n) [1]. 4-tert-Butylcalix[8]arene adopts a 'fold hinge' conformation, unlike the rigid cone of calix[4]arene or the compressed cone of calix[6]arene, leading to distinct recognition and complexation behaviors [2]. Its larger, more flexible cavity enables the formation of 1:2 host-guest complexes with high binding affinities, a feature not observed with smaller calixarenes [3]. Additionally, its metal ion selectivity and extraction efficiency differ substantially from its lower homologs, making it uniquely suited for specific separation and sensing applications [4]. Simply substituting a smaller calixarene would yield different stoichiometries, binding constants, and performance outcomes, directly impacting experimental reproducibility and industrial feasibility.

Quantitative Differentiation of 4-tert-Butylcalix[8]arene: Evidence-Based Procurement Guide


Enhanced Antioxidant Performance in Lithium Grease: 4-tert-Butylcalix[8]arene vs. Calix[4]arene vs. BHT

4-tert-Butylcalix[8]arene (B8) was directly compared to 4-tert-butylcalix[4]arene (B4) and the industry-standard antioxidant 3,5-di-tert-butyl-4-hydroxytoluene (BHT) for thermal stability and antioxidant performance in complex lithium grease [1]. Both B8 and B4 exhibited superior thermal stability relative to BHT and demonstrated clear antioxidant capacity. The study highlights that the calix[8]arene scaffold is functionally competitive with the more commonly studied calix[4]arene for this application.

Antioxidants Lubricants Thermal stability

High-Affinity Host-Guest Complexation with Lucigenin: 1:2 Stoichiometry and Binding Affinities up to 10⁹ M⁻¹ for Calix[8]arene Derivatives

p-Sulfonatocalix[8]arene (SC8), a water-soluble derivative of the core 4-tert-butylcalix[8]arene scaffold, forms both 1:1 and 1:2 host-guest complexes with lucigenin, exhibiting binding affinities up to 10⁹ M⁻¹ [1]. This is a hallmark of the larger calix[8]arene cavity, which accommodates multiple guest molecules simultaneously. In comparison, calix[4]arene derivatives typically form only 1:1 complexes due to cavity size constraints. The strong fluorescence quenching observed upon complexation further underpins its utility in indicator displacement assays for metal ion sensing.

Host-guest chemistry Supramolecular chemistry Fluorescence sensing

Selective Strontium Ion Extraction: Calix[8]arene Amides Outperform Calix[4]arene Amides in Divalent/Monovalent Selectivity

Amide derivatives of p-tert-butylcalix[8]arene exhibit high efficiency and high divalent/monovalent selectivity in metal ion extraction, particularly for Sr²⁺ over Na⁺ [1]. This is a direct consequence of the larger, more flexible cavity of the calix[8]arene platform. In contrast, the tetramide of p-tert-butylcalix[4]arene shows only a slight preference for Sr²⁺ over Na⁺, while the calix[6]arene and calix[8]arene derivatives present a significantly higher selectivity [2]. This difference is critical for nuclear waste partitioning, where selective removal of strontium is essential.

Nuclear waste remediation Ion extraction Selective binding

Adsorption of Pentachlorophenol: 4-tert-Butylcalix[8]arene-Modified Hydrogels Achieve ~2 mg/g Adsorption Capacity at Low Calixarene Loading

4-tert-Butylcalix[8]arene (TBCX) was copolymerized with N-isopropylacrylamide to create thermally sensitive hydrogels (PNIPAM-TBCX) for the removal of hazardous pentachlorophenol (PCP) from water [1]. The hydrogels achieved adsorption capacities of 1.96, 2.08, and 2.02 mg PCP per 1 g of hydrogel, while the molar percentage ratio of TBCX in the hydrogel was as low as 0.5%, 0.7%, and 1%, respectively. This demonstrates the efficiency of the calix[8]arene moiety in capturing hydrophobic pollutants even at very low concentrations within the polymer matrix.

Environmental remediation Adsorption Hydrogels

Construction of 1D Channel Structures with Alkali Metals: 4-tert-Butylcalix[8]arene Enables Unique Supramolecular Architectures

Reaction of 4-tert-butylcalix[8]arene with alkali metal carbonates (Li₂CO₃, Na₂CO₃, K₂CO₃, Rb₂CO₃, and Cs₂CO₃) in a biphasic THF/water system yields monomeric, dimeric, and polymeric structures in which cations are bridged by water molecules within one-dimensional channel systems [1]. This ability to form extended channel architectures is a distinctive feature of the large, flexible calix[8]arene macrocycle and is not readily achievable with the more conformationally restricted calix[4]arene or calix[6]arene platforms.

Supramolecular chemistry Crystal engineering Alkali metal complexes

Synthesis of Dimetallacalix[8]arene Complexes: Encapsulation of Metal Alkoxides within a Molecular Cavity

4-tert-Butylcalix[8]arene reacts with titanium(IV) isopropoxide to form chiral dimetalla-4-tert-butylcalix[8]arene complexes, where the metal alkoxide ligands are directed into the cavity defined by the calixarene aryl groups [1]. ¹H NMR analysis reveals diastereotopic methyl group resonances at ~0.5 ppm and -1.0 ppm, and the remaining phenolic hydrogen appears strongly downfield at 15.0–17.0 ppm, indicative of strong hydrogen bonding within the cavity. This cavity encapsulation of reactive metal centers is a direct consequence of the large, flexible calix[8]arene scaffold and is not achievable with smaller calixarenes.

Organometallic chemistry Molecular encapsulation Catalysis

Optimal Research and Industrial Applications for 4-tert-Butylcalix[8]arene: Evidence-Aligned Selection Criteria


Host-Guest Chemistry and Fluorescence-Based Sensing Assays

Leverage the capacity of 4-tert-Butylcalix[8]arene and its derivatives to form high-affinity (up to 10⁹ M⁻¹) 1:2 host-guest complexes with fluorophores like lucigenin [1]. The strong fluorescence quenching upon complexation makes it an ideal scaffold for indicator displacement assays, enabling sensitive detection of metal ions and other analytes. This application directly exploits the unique stoichiometry and binding strength of the calix[8]arene cavity, which are not achievable with smaller calixarenes.

Nuclear Waste Remediation and Selective Strontium Extraction

Functionalize the 4-tert-Butylcalix[8]arene platform into amide or CMPO derivatives for the highly selective liquid-liquid extraction of Sr²⁺ from aqueous nuclear waste streams [2]. The larger, more flexible calix[8]arene cavity provides significantly enhanced divalent/monovalent selectivity compared to calix[4]arene-based ionophores, directly improving the efficiency and economics of strontium removal processes.

Environmental Remediation via Functionalized Hydrogels

Incorporate 4-tert-Butylcalix[8]arene at low molar percentages (0.5–1%) into thermally responsive PNIPAM hydrogels to achieve effective adsorption of hydrophobic pollutants such as pentachlorophenol (up to 2 mg/g) from water [3]. This approach offers a scalable and regenerable material for water treatment, capitalizing on the host-guest recognition properties of the calix[8]arene macrocycle.

Supramolecular Crystal Engineering and Porous Framework Construction

Utilize 4-tert-Butylcalix[8]arene as a building block for the construction of one-dimensional channel structures and polymeric frameworks with alkali metal ions [4]. The ability to form extended supramolecular architectures is a distinctive feature of the calix[8]arene platform and is valuable for designing ion-conducting materials, molecular sieves, and novel crystalline solids.

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